molecular formula C19H24N2O4S2 B2412226 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946373-91-7

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2412226
CAS RN: 946373-91-7
M. Wt: 408.53
InChI Key: LCQHBMPOCYCCKD-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied to determine its usefulness in research.

Scientific Research Applications

Structural Characteristics and Ligand Behavior

Compounds containing sulfonamide groups, similar to 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been reported to exhibit interesting structural characteristics and serve as ligands for metal coordination. For example, research has shown that sulfonamides derived from 2-picolylamine can form coordination compounds with Zn(II), displaying a distorted tetrahedral environment for Zn2+ ions with bidentate ligands through nitrogen atoms from sulfonamidate and quinoline groups (Macías et al., 2003). Similarly, sulfonamides have been utilized in the synthesis and structural characterization of complexes, demonstrating their potential as bidentate ligands and showcasing their structural diversity and applicability in coordination chemistry (Jacobs et al., 2013).

Biochemical Interactions and Therapeutic Potentials

The biochemical interactions of sulfonamide derivatives have been extensively studied, particularly their inhibitory effects on enzymes and potential therapeutic applications. For instance, certain sulfonamide derivatives have been evaluated for their anti-cancer activities against various cancer cell lines, highlighting the sulfonamide fragment's role in reducing cell proliferation and inducing pro-apoptotic genes (Cumaoğlu et al., 2015). Additionally, research into sulfonamides bearing the 1,4-benzodioxane moiety has demonstrated significant inhibitory effects against enzymes like lipoxygenase, indicating their potential as biochemical tools and therapeutic agents (Irshad et al., 2016).

properties

IUPAC Name

4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-15-7-11-18(12-8-15)27(24,25)20-17-10-9-16-6-5-13-21(19(16)14-17)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQHBMPOCYCCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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